![molecular formula C10H14N2O B1611360 (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-2-YL)methylamine CAS No. 282520-55-2](/img/structure/B1611360.png)
(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-2-YL)methylamine
Overview
Description
“(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-2-YL)methylamine” is a chemical compound . However, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-2-YL)methylamine” are not well-documented in the literature .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which share a similar structure, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to affect a broad range of biochemical pathways .
Result of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit a range of biological activities, suggesting that this compound may have similar effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-2-YL)methylamine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and how it interacts with its targets. For instance, certain conditions may enhance or inhibit the compound’s activity, alter its stability, or affect its metabolism and excretion .
Future Directions
properties
IUPAC Name |
(4-methyl-2,3-dihydro-1,4-benzoxazin-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-7-8(6-11)13-10-5-3-2-4-9(10)12/h2-5,8H,6-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYSMSLDVAQICD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OC2=CC=CC=C21)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573993 | |
Record name | 1-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-2-YL)methylamine | |
CAS RN |
282520-55-2 | |
Record name | 1-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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